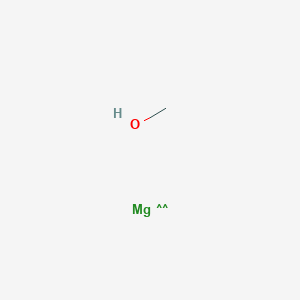
Methanol--magnesium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanol–magnesium (1/1) is a compound formed by the combination of methanol and magnesium in a 1:1 molar ratio. Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH. Magnesium is a lightweight, silvery-white metal with the chemical symbol Mg. The combination of these two substances results in a compound that has unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Methanol–magnesium (1/1) can be synthesized through several methods. One common method involves the reaction of magnesium metal with methanol. This reaction typically occurs under anhydrous conditions to prevent the formation of magnesium hydroxide. The reaction can be represented as follows:
Mg+CH3OH→CH3OMg+H2
Industrial Production Methods
Industrial production of methanol–magnesium (1/1) often involves the use of magnesium turnings or powder and anhydrous methanol. The reaction is carried out in a controlled environment to ensure the purity of the product. The reaction is exothermic, and the temperature is carefully monitored to prevent any side reactions.
化学反応の分析
Types of Reactions
Methanol–magnesium (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and formaldehyde.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: Methanol–magnesium (1/1) can participate in substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with methanol–magnesium (1/1) include halides, carbonyl compounds, and acids. The reactions are typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products Formed
The major products formed from reactions involving methanol–magnesium (1/1) include magnesium salts, alcohols, and hydrocarbons. For example, the reaction with a carbonyl compound can produce an alcohol.
科学的研究の応用
Methanol–magnesium (1/1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Grignard reagents.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: Methanol–magnesium (1/1) is used in the development of pharmaceuticals and as a reagent in diagnostic tests.
Industry: It is used in the production of various chemicals, including formaldehyde and other alcohols.
作用機序
The mechanism of action of methanol–magnesium (1/1) involves the interaction of the magnesium ion with various molecular targets. Magnesium acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in organic synthesis. The methanol group can participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.
類似化合物との比較
Methanol–magnesium (1/1) can be compared with other similar compounds, such as:
Ethanol–magnesium (1/1): Similar to methanol–magnesium (1/1), but with ethanol instead of methanol.
Methanol–calcium (1/1): Similar to methanol–magnesium (1/1), but with calcium instead of magnesium.
The uniqueness of methanol–magnesium (1/1) lies in its specific reactivity and applications, particularly in the formation of Grignard reagents and its use in organic synthesis.
Conclusion
Methanol–magnesium (1/1) is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important reagent in scientific research and industrial processes.
特性
CAS番号 |
651353-38-7 |
|---|---|
分子式 |
CH4MgO |
分子量 |
56.35 g/mol |
InChI |
InChI=1S/CH4O.Mg/c1-2;/h2H,1H3; |
InChIキー |
TZNULHNPXDZANP-UHFFFAOYSA-N |
正規SMILES |
CO.[Mg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















